Iso - Eugenol - d3

Aquaculture residue analysis Sample stability GC-MS method validation

Iso-Eugenol-d3 (CAS 1668553-92-1) is a deuterium-labeled analog of the phenylpropanoid compound isoeugenol, in which three hydrogen atoms are replaced by deuterium (²H) atoms, yielding the molecular formula C₁₀H₉D₃O₂ and a molecular weight of 167.22 g/mol. The compound is structurally identical to the trans-isomer of naturally occurring isoeugenol—a volatile phenylpropene found in essential oils of nutmeg, clove, and cinnamon—with the methoxy group bearing the isotopic label.

Molecular Formula C10H9D3O2
Molecular Weight 167.22
CAS No. 1668553-92-1
Cat. No. B1148073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIso - Eugenol - d3
CAS1668553-92-1
SynonymsIso - Eugenol - d3
Molecular FormulaC10H9D3O2
Molecular Weight167.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iso-Eugenol-d3 (CAS 1668553-92-1) as a Deuterated Internal Standard: Analytical-Grade Isotopic Purity and Certified Specifications for Quantitative MS


Iso-Eugenol-d3 (CAS 1668553-92-1) is a deuterium-labeled analog of the phenylpropanoid compound isoeugenol, in which three hydrogen atoms are replaced by deuterium (²H) atoms, yielding the molecular formula C₁₀H₉D₃O₂ and a molecular weight of 167.22 g/mol . The compound is structurally identical to the trans-isomer of naturally occurring isoeugenol—a volatile phenylpropene found in essential oils of nutmeg, clove, and cinnamon—with the methoxy group bearing the isotopic label . The deuterium substitution produces a mass shift of +3 Da relative to unlabeled isoeugenol (C₁₀H₁₂O₂, 164.20 g/mol), enabling unambiguous mass spectrometric differentiation [1]. As a stable isotope-labeled internal standard, Iso-Eugenol-d3 is supplied with certified purity typically ≥95% and is intended exclusively for analytical applications in quantitative LC-MS/MS, GC-MS/MS, and stable isotope dilution assays .

Why Unlabeled Isoeugenol or Non-Isotopic Internal Standards Cannot Substitute for Iso-Eugenol-d3 in Regulated Quantitative Analysis


Generic substitution of Iso-Eugenol-d3 with unlabeled isoeugenol (CAS 97-54-1) or non-isotopic internal standards fundamentally compromises quantitative accuracy in complex biological and food matrices. Unlabeled isoeugenol is chromatographically indistinguishable from endogenous analyte, rendering it useless as an internal standard for matrix effect correction [1]. More critically, a 2024 study demonstrated that unlabeled isoeugenol exhibits significant instability in aqueous sample matrices relative to its deuterated counterpart, necessitating an additional 1-hour equilibration step at 50 °C prior to analysis to achieve reliable quantification—a procedural burden eliminated when deuterated internal standards are employed [2]. Furthermore, stable isotope dilution assays (SIDA) using deuterated internal standards achieve recoveries of 94.7–109.78% with intra-day precision of 0.71–8.45% in multi-matrix validation studies, performance levels that cannot be replicated with non-isotopic alternatives due to differential matrix effects across tissue types [3]. The selection of the appropriate deuterated internal standard is therefore not an interchangeable procurement decision but a determinant of method robustness, regulatory defensibility, and analytical throughput.

Iso-Eugenol-d3 Comparative Performance Evidence: Validated Analytical Metrics for Procurement Decision-Making


Stability Differential in Aqueous Matrices: Iso-Eugenol-d3 vs. Unlabeled Isoeugenol

Iso-Eugenol-d3 demonstrates superior stability in aqueous sample matrices compared to unlabeled isoeugenol, eliminating the need for time-consuming pre-analysis equilibration steps. In a 2024 method validation study for aquaculture products, unlabeled isoeugenol was found to be 'relatively unstable compared to a deuterated standard (d₃-eugenol) in the presence of water,' requiring an additional 1-hour heating step at 50 °C post-homogenization to achieve equilibration [1]. This instability directly increases sample preparation time and introduces potential variability in quantification when non-deuterated standards are used.

Aquaculture residue analysis Sample stability GC-MS method validation

Multi-Analyte Quantification Capability: Iso-Eugenol-d3 as Internal Standard for Eugenol Derivative Panel

Iso-Eugenol-d3 (reported as eugenol-D₃) has been validated as an internal standard for the simultaneous quantification of eugenol and five structurally related derivatives (isoeugenol, methyl eugenol, methyl isoeugenol, acetyl eugenol, and acetylisoeugenol) in aquatic products using UPLC-MS/MS with fast polarity switching between positive and negative ESI modes [1]. This multi-analyte capability reduces the need for separate internal standards per analyte class, streamlining method development and reducing procurement complexity.

Multi-residue analysis UPLC-MS/MS Food safety testing

Matrix Effect Compensation: SIDA with Iso-Eugenol-d3 vs. External Standard Calibration

Stable isotope dilution assay (SIDA) using eugenol-d₃ as an internal standard provides quantifiable superiority over external standard calibration methods in complex biological matrices. In a 2016 multi-matrix validation study spanning freshwater fish (carp, channel catfish), marine fish (turbot), and shrimp (Penaeus vannamei), external standard calibration failed to accurately determine eugenol residue levels due to 'difference of matrix effect (ME)' across sample types [1]. SIDA using eugenol-d₃ successfully compensated for these matrix effects, achieving average recoveries of 94.7–109.78% across three spiking levels (10, 50, and 200 µg/kg) [1].

Stable isotope dilution assay Matrix effects GC-MS/MS quantification

Chromatographic Co-Elution and Deuterium Isotope Effect Considerations

While deuterated internal standards are designed to co-elute with their unlabeled analytes, the deuterium isotope effect can produce measurable chromatographic retention time shifts, particularly with LC-MS/MS separations [1]. Deuterated standards may exhibit slightly different chromatographic and/or extraction behavior from the analyte [2]. For Iso-Eugenol-d3 (mass shift of +3 Da due to three deuterium substitutions), the magnitude of any retention time shift is typically smaller than that observed for heavily deuterated analogs (e.g., d₉ or d₁₂ compounds) . This characteristic minimizes the risk of differential matrix effects that can occur when internal standard and analyte elute at different retention times and encounter distinct ionization suppression environments.

Isotope effect Chromatographic behavior LC-MS/MS method development

Validated Sensitivity Metrics for Isoeugenol Quantification Using Deuterated Internal Standard

Methods employing eugenol-D₃ as an internal standard have achieved validated sensitivity metrics that meet or exceed regulatory requirements for residue monitoring in food matrices. In a 2024 HS-SPME-GC-MS method for aquaculture products, detection limits for isoeugenol were in the low ng/g range (<15 ng/g) across shrimp, tilapia, and salmon matrices, well below the target testing level of 200 ng/g [1]. In a separate UPLC-MS/MS method for aquatic products, limits of detection (LOD) of 0.5–1.5 µg/kg and limits of quantitation (LOQ) of 2.0–5.0 µg/kg were achieved for the 6-analyte eugenol derivative panel [2].

Detection limits LOQ/LOD Food safety residue monitoring

Iso-Eugenol-d3 Procurement-Relevant Application Scenarios Supported by Validated Quantitative Evidence


Aquaculture Sedative Residue Monitoring in Regulatory Food Safety Testing

Iso-Eugenol-d3 is validated as an internal standard for the quantification of isoeugenol (an active ingredient in fish sedatives) in aquaculture products including shrimp, tilapia, and salmon matrices. A 2024 HS-SPME-GC-MS method achieved detection limits <15 ng/g—well below the 200 ng/g target testing level—with 97–99% recovery and 5–13% RSD precision when using d₃-eugenol as the internal standard [1]. The method also demonstrated that deuterated internal standards eliminate the 1-hour aqueous equilibration step required for unlabeled isoeugenol, improving sample throughput [1]. This application is procurement-relevant for food safety laboratories, aquaculture regulatory agencies, and contract research organizations conducting residue analysis under FDA or EU MRL compliance frameworks.

Multi-Residue Eugenol Derivative Screening in Aquatic Food Products

Iso-Eugenol-d3 (as eugenol-D₃) has been validated for the simultaneous UPLC-MS/MS quantification of eugenol and five derivatives (isoeugenol, methyl eugenol, methyl isoeugenol, acetyl eugenol, and acetylisoeugenol) in aquatic products. The validated method achieved linear calibration ranges of 2–100 ng/mL (r ≥ 0.999) and LOD/LOQ values of 0.5–1.5 µg/kg and 2.0–5.0 µg/kg respectively [2]. The ability to support a 6-analyte panel with a single deuterated internal standard reduces procurement complexity and reference standard inventory requirements for laboratories conducting multi-residue food safety testing.

Cross-Matrix Method Validation Requiring Matrix Effect Compensation

In analytical method validation spanning multiple biological matrices (freshwater fish, marine fish, and shrimp), stable isotope dilution assay (SIDA) using eugenol-d₃ as an internal standard was essential for achieving accurate quantification. External standard calibration methods failed due to differential matrix effects across sample types, while SIDA with deuterated internal standard achieved 94.7–109.78% recoveries with intra-day precision of 0.71–8.45% across three spiking levels [3]. This application scenario is procurement-critical for laboratories developing multi-matrix analytical methods where matrix-matched calibration alone is insufficient to meet validation acceptance criteria.

Essential Oil and Flavor Compound Characterization in Food and Beverage Analysis

Isotopically labeled analogs of volatile phenols, including deuterated eugenol derivatives synthesized via microwave-assisted deuterium exchange, have been established as internal standards for stable isotope dilution analysis (SIDA) of volatile compounds in wine and food matrices. The incorporation of deuterium atoms on the aromatic ring ensures retention of the isotope label during mass spectrometry fragmentation [4]. Iso-Eugenol-d3 fits within this class of SIDA internal standards for accurate quantification of isoeugenol (a naturally occurring flavor compound in clove, nutmeg, and cinnamon) in complex food and beverage matrices, supporting authenticity testing, adulteration detection, and quality control applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iso - Eugenol - d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.